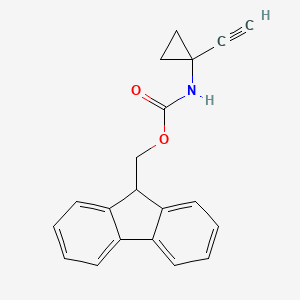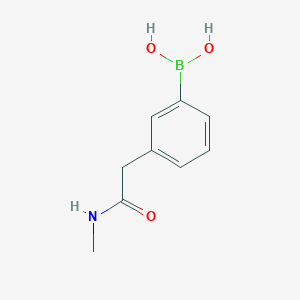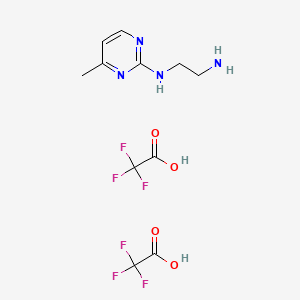
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H14F6N4O4 and a molecular weight of 380.2437 . This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under specific conditions. The bis(trifluoroacetic acid) component is introduced to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N1,N1-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also forms stable complexes with metal ions and is used in coordination chemistry.
N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has similar applications in chemistry and biology but differs in its molecular structure and specific interactions.
The uniqueness of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine lies in its specific molecular structure, which allows for unique interactions and applications in various fields.
Eigenschaften
Molekularformel |
C11H14F6N4O4 |
|---|---|
Molekulargewicht |
380.24 g/mol |
IUPAC-Name |
N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N4.2C2HF3O2/c1-6-2-4-9-7(11-6)10-5-3-8;2*3-2(4,5)1(6)7/h2,4H,3,5,8H2,1H3,(H,9,10,11);2*(H,6,7) |
InChI-Schlüssel |
XWWGCLVKXKBDHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


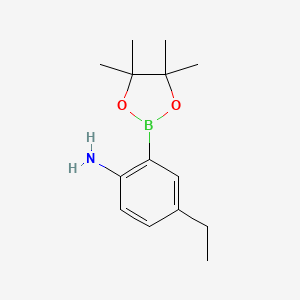
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
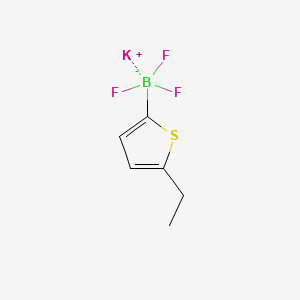
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)
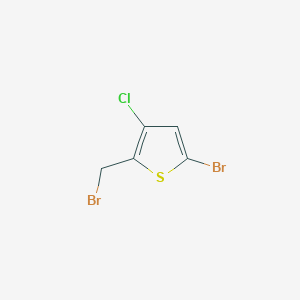
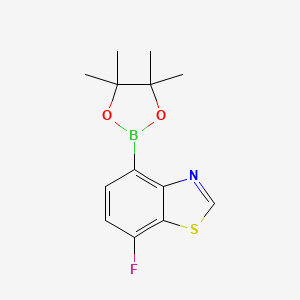
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
